molecular formula C13H20N2O B13009031 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13009031
M. Wt: 220.31 g/mol
InChI Key: HNSJQEWKJCZZTL-UHFFFAOYSA-N
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Description

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to stimulant effects, making it a compound of interest in the study of psychoactive substances.

Comparison with Similar Compounds

1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other synthetic cathinones, such as:

  • 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
  • 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
  • 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
  • 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)

These compounds share similar chemical structures and psychoactive properties but differ in their specific functional groups and effects. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may result in distinct pharmacological effects and applications.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-[6-(tert-butylamino)-2-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C13H20N2O/c1-6-11(16)10-7-8-12(14-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15)

InChI Key

HNSJQEWKJCZZTL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)NC(C)(C)C)C

Origin of Product

United States

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